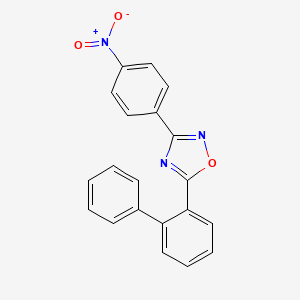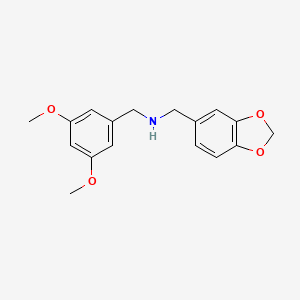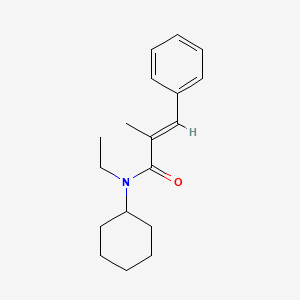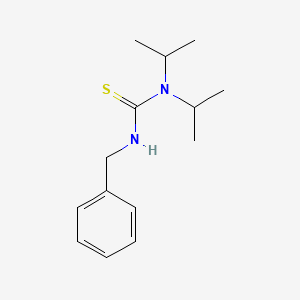![molecular formula C21H19N3O2 B5693146 N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug delivery.
Mecanismo De Acción
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of proteins such as AKT and mTOR, which are known to play a critical role in cancer cell proliferation.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. One potential area of study is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide treatment. Finally, further studies are needed to elucidate the precise mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide and to identify potential drug targets for combination therapy.
Métodos De Síntesis
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, which can then be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-12-7-13-23-15-18)24-26-20(25)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,19H,14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSUQDVQSOPETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CN=CC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CN=CC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)